(4-Azepan-1-ylbenzylidene)malononitrile
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Overview
Description
(4-Azepan-1-ylbenzylidene)malononitrile is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of an azepane ring attached to a benzylidene group, which is further connected to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azepan-1-ylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a catalyst. Various catalysts can be used, including Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite, which have been shown to be effective in promoting the reaction . The reaction is usually conducted in an organic solvent such as ethyl acetate at a temperature of around 60°C. The process is considered green and eco-friendly due to the use of solid catalysts and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalysts used in industrial processes are often reusable, which enhances the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
(4-Azepan-1-ylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(4-Azepan-1-ylbenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Azepan-1-ylbenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar chemical properties.
2-Chlorobenzylidene malononitrile: Known for its use as a tear gas agent.
Dibenz[b,f]-1,4-oxazepine: Another compound with similar structural features.
Uniqueness
(4-Azepan-1-ylbenzylidene)malononitrile stands out due to the presence of the azepane ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[[4-(azepan-1-yl)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-12-15(13-18)11-14-5-7-16(8-6-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLRKJGASESSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429133 |
Source
|
Record name | (4-azepan-1-ylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199297-13-7 |
Source
|
Record name | (4-azepan-1-ylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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